N-(3-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
“N-(3-hydroxycyclohexyl)benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides . Benzenesulfonamides are used in various fields due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be analyzed using various techniques such as FTIR, NMR, and MS spectroscopies . The structure of “N-(3-hydroxycyclohexyl)benzenesulfonamide” would likely be similar to other benzenesulfonamides, with the presence of a benzenesulfonamide core and a hydroxycyclohexyl group attached to the nitrogen atom.Scientific Research Applications
Anticancer Applications
Benzenesulfonamide derivatives have been studied for their potential anticancer properties . For example, new aryl thiazolone–benzenesulfonamides have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231), another breast cancer cell line (MCF-7), and prostate cancer cell line (Du-145) . Some of these derivatives showed significant inhibitory effects against these cancer cell lines .
Antimicrobial Applications
Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties . The inhibition of certain carbonic anhydrases present in bacteria can interfere with bacterial growth .
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Elastase Inhibitors
Compounds containing benzenesulfonamide moiety have been reported to act as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. Inhibiting elastase can potentially help in the treatment of diseases like emphysema and cystic fibrosis .
Clostridium Histolyticum Collagenase Inhibitors
Benzenesulfonamide derivatives have been reported to inhibit clostridium histolyticum collagenase . This enzyme breaks down collagen, a major component of connective tissues. Inhibiting this enzyme can potentially help in the treatment of diseases like rheumatoid arthritis .
Herbicides and Plant Growth Regulators
Compounds containing benzenesulfonamide moiety have been reported to act as herbicides and plant growth regulators . These compounds can potentially be used in agriculture to control weeds and regulate plant growth .
Mechanism of Action
Target of Action
N-(3-hydroxycyclohexyl)benzenesulfonamide, also known as AKOS010300622 or F6173-0004, is a benzenesulfonamide derivative . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell proliferation and tumor hypoxia .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition limits the tumor cells’ ability to proliferate and survive in hypoxic conditions, thereby potentially reducing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to adapt to hypoxic conditions, which is a common characteristic of the tumor microenvironment .
Result of Action
The inhibition of CA IX by N-(3-hydroxycyclohexyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation and survival in hypoxic conditions . This could potentially result in a reduction in tumor growth .
Action Environment
The action of N-(3-hydroxycyclohexyl)benzenesulfonamide is particularly relevant in the tumor microenvironment, which is often characterized by hypoxic conditions . The efficacy and stability of the compound could potentially be influenced by factors such as the degree of hypoxia in the tumor microenvironment and the presence of other biochemical factors.
properties
IUPAC Name |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,13-14H,4-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRJDGLORXIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
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